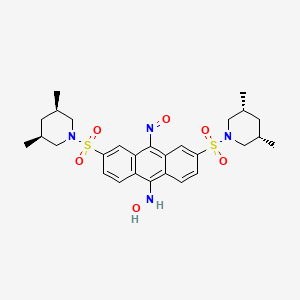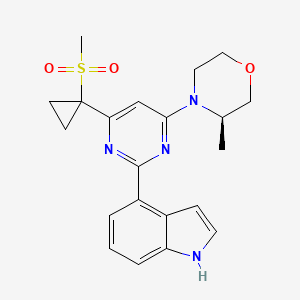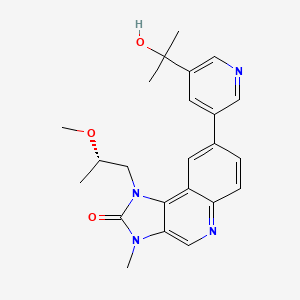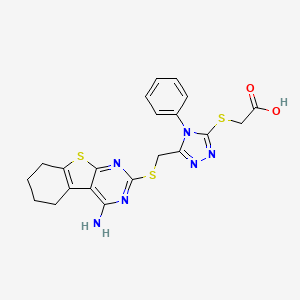
Syntelin
Overview
Description
Syntelin is a chemical compound known for its selective inhibition of centromere-associated protein E (CENP-E), a mitotic kinesin motor protein. It has an IC50 value of 160 nM, indicating its potency in inhibiting CENP-E motility . This compound represents a novel class of CENP-E motor inhibitors and is distinct from other inhibitors like GSK923295 .
Mechanism of Action
Syntelin, also known as SMR000135992 or [(5-{[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, is a compound with significant biological activity. This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary target is the Centromere-associated protein E (CENP-E) . CENP-E is a mitotic kinesin, an essential protein that regulates metaphase chromosome alignment and central spindle assembly . It has been suggested that CENP-E plays a role in the progression of triple-negative breast cancer (TNBC) .
Mode of Action
This compound acts as a chemical inhibitor of CENP-E . It blocks the release of ADP and locks the CENP-E-microtubule interaction . This results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest . This means that this compound can halt the cell division process at the metaphase stage .
Biochemical Pathways
Its inhibition of cenp-e disrupts the normal cell cycle, particularly the transition from metaphase to anaphase during mitosis . This disruption can lead to cell death, particularly in cancer cells where rapid and uncontrolled cell division is a key characteristic.
Result of Action
This compound has been shown to inhibit cell proliferation and metastasis in TNBC . It appears to promote apoptosis (programmed cell death) rather than necrosis (cell death due to damage), which could have benefits for therapeutic applications .
Biochemical Analysis
Biochemical Properties
Syntelin interacts with CENP-E, a protein that plays a crucial role in metaphase chromosome alignment and central spindle assembly . By blocking the release of ADP and locking the CENP-E-microtubule interaction, this compound results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly cancer cells . For instance, it has been shown to inhibit triple-negative breast cancer cell proliferation and metastasis . This compound treatment results in a mitotic blockage, indicating that this compound blocks the metaphase-anaphase transition .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the function of CENP-E . It blocks the release of ADP and locks the interaction between CENP-E and microtubules . This results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest .
Temporal Effects in Laboratory Settings
It has been observed that this compound-treated cells remain in metaphase after 70 minutes, indicating that this compound blocks the metaphase-anaphase transition .
Metabolic Pathways
Given its interaction with CENP-E, it is likely involved in pathways related to cell division and mitosis .
Transport and Distribution
Given its interaction with CENP-E, it is likely that it is transported to sites where CENP-E is active .
Subcellular Localization
Given its interaction with CENP-E, it is likely localized to sites where CENP-E is active, such as the kinetochore during cell division .
Chemical Reactions Analysis
Syntelin undergoes various chemical reactions, primarily involving its interaction with CENP-E. It does not inhibit progression through the S and G2 phases of the cell cycle but causes mitotic arrest with lagging chromosomes . The compound binds to different sites from those of GSK923295, making it effective on CENP-E mutants resistant to GSK923295 .
Scientific Research Applications
Syntelin has significant applications in scientific research, particularly in the study of cell division and cancer treatment. It has been shown to inhibit the proliferation and metastasis of triple-negative breast cancer cells . Additionally, this compound is used in organoid-based chemical approaches to dissect the mechanisms controlling cellular dynamics . Its ability to block the release of adenosine diphosphate (ADP) and lock CENP-E‒microtubule interaction makes it a valuable tool in cancer research .
Comparison with Similar Compounds
Syntelin is unique in its selective inhibition of CENP-E. Similar compounds include GSK923295, another CENP-E ATPase inhibitor, but this compound binds to different sites and is effective on CENP-E mutants resistant to GSK923295 . Other similar compounds may include various mitotic kinesin inhibitors, but this compound’s distinct binding sites and selective inhibition make it a novel and valuable compound in scientific research .
Properties
IUPAC Name |
2-[[5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRISILOMIVCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


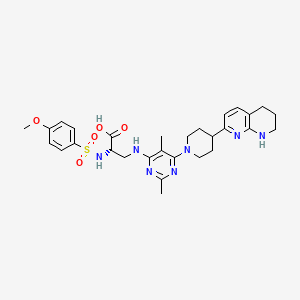
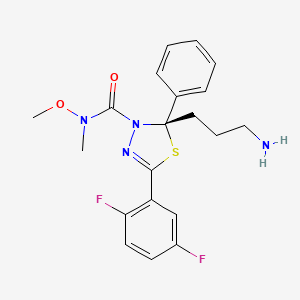
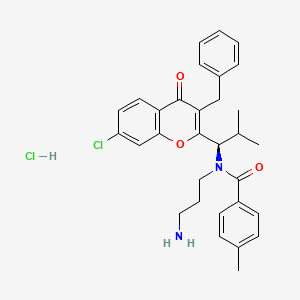

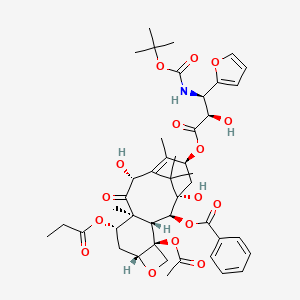
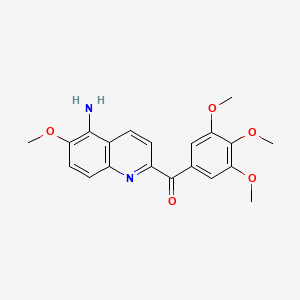
![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)
